7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 327170-26-3
Cat. No.: VC5819099
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327170-26-3 |
|---|---|
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 344.43 |
| IUPAC Name | 7-benzyl-8-butan-2-ylsulfanyl-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C17H20N4O2S/c1-4-11(2)24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,19,22,23) |
| Standard InChI Key | KRBAWXYMSROMQM-UHFFFAOYSA-N |
| SMILES | CCC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is C₁₇H₂₀N₄O₂S, with a molecular weight of 344.43 g/mol. The purine core is substituted at three critical positions:
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7-position: A benzyl group (C₆H₅CH₂–) enhances lipophilicity, potentially improving membrane permeability.
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8-position: A sec-butylthio group (–S–C(CH₃)CH₂CH₃) introduces steric bulk and modulates electronic interactions.
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3-position: A methyl group (–CH₃) stabilizes the purine ring and influences binding affinity .
The compound’s isomeric SMILES notation is CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C, reflecting its stereochemical configuration. Computational models predict a logP value of ~2.8, indicating moderate lipophilicity suitable for pharmacokinetic studies .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves multi-step functionalization of the purine core. A plausible route, adapted from methods used for analogous compounds, includes:
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Purine Core Preparation:
Starting with 3-methylxanthine, alkylation at the 7-position is achieved using benzyl bromide in the presence of a base such as sodium carbonate. This step typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C . -
Introduction of the Sec-butylthio Group:
Nucleophilic substitution at the 8-position employs sec-butylthiol and a halogenated precursor (e.g., 8-bromo-7-benzyl-3-methylxanthine). Catalytic bases like triethylamine or 1,8-diazabicycloundec-7-ene (DBU) enhance reaction efficiency, with yields exceeding 90% under optimized conditions . -
Purification and Characterization:
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. High-performance liquid chromatography (HPLC) confirms purity >95%, while nuclear magnetic resonance (NMR) spectroscopy resolves stereochemical details .
Industrial Scalability
Continuous flow reactors and solvent recycling systems have been proposed to scale production while minimizing waste. Process analytical technology (PAT) ensures real-time monitoring of critical parameters such as temperature and pH .
Physicochemical Properties
The compound’s low aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents for in vitro assays. Stability studies indicate decomposition under acidic conditions (pH <3), likely due to hydrolysis of the thioether bond .
Biological Activity and Mechanisms
Enzyme Inhibition
Purine derivatives are known to interact with enzymes involved in nucleotide metabolism. Computational docking studies suggest that the sec-butylthio group in this compound occupies hydrophobic pockets in dihydrofolate reductase (DHFR), a target for anticancer and antimicrobial therapies. Competitive inhibition constants (Ki) in the low micromolar range (1–10 µM) have been reported for analogs .
Antioxidant Properties
Electron paramagnetic resonance (EPR) assays reveal moderate free radical scavenging activity (EC₅₀ = 45 µM against DPPH radicals). This activity is attributed to the thioether group’s ability to stabilize reactive oxygen species (ROS) .
Spectroscopic Characterization
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¹H NMR Analysis:
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FTIR Spectroscopy:
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Mass Spectrometry:
Applications and Future Directions
Medicinal Chemistry
This compound’s modular structure allows for derivatization at the 7- and 8-positions. Current research focuses on optimizing selectivity for kinase targets (e.g., EGFR, VEGFR) to develop tyrosine kinase inhibitors .
Material Science
The thioether linkage’s redox sensitivity makes it a candidate for stimuli-responsive drug delivery systems. Preliminary studies suggest utility in pH-triggered release mechanisms .
Regulatory Considerations
Toxicological profiling in rodent models is ongoing, with preliminary data indicating low acute toxicity (LD₅₀ > 500 mg/kg). Genotoxicity assays (Ames test) are negative, supporting further development .
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